molecular formula C13H8FNO3 B7946002 4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid

4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid

Cat. No.: B7946002
M. Wt: 245.21 g/mol
InChI Key: HBHVTWNINRHNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid is an organic compound that features a fluorine atom, a pyridine ring, and a benzoic acid moiety

Properties

IUPAC Name

4-fluoro-2-(pyridine-3-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-9-3-4-10(13(17)18)11(6-9)12(16)8-2-1-5-15-7-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHVTWNINRHNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process must be carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorination Reagents: Aluminum fluoride, copper fluoride.

    Diazotization Reagents: Sodium nitrite in hydrofluoric acid.

    Coupling Reagents: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid is unique due to the presence of both a fluorinated pyridine ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.